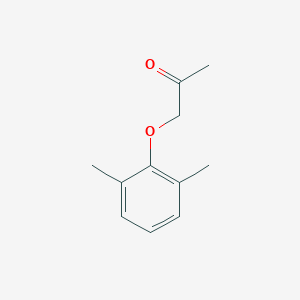

1-(2,6-Dimethylphenoxy)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJULAUHYAJQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201062 | |

| Record name | 1-(2,6-Dimethylphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53012-41-2 | |

| Record name | 1-(2,6-Dimethylphenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53012-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenoxy)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053012412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dimethylphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylphenoxy)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD49G7R3ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 1-(2,6-Dimethylphenoxy)acetone Synthesis

The synthesis of this compound, also known as 1-(2,6-dimethylphenoxy)-2-propanone, is achieved through targeted etherification strategies. procurementresource.com These methods are designed to efficiently couple the 2,6-dimethylphenol (B121312) moiety with a three-carbon ketone backbone.

Etherification stands as the cornerstone for the synthesis of this compound. This class of reactions involves the nucleophilic substitution of a halide by a phenoxide ion. The process begins with the deprotonation of 2,6-dimethylphenol to form the corresponding 2,6-dimethylphenoxide ion, which then acts as a potent nucleophile.

A common and effective strategy involves the reaction of a 2,6-dimethylphenoxide salt with a halogenated acetone (B3395972) molecule, specifically a 1-haloacetone. chemicalbook.com The halogen atom at the C1 position serves as a leaving group, which is displaced by the incoming phenoxide.

Etherification Reactions

Reaction of 2,6-Dimethylphenol with 1-Haloacetones

Utilizing Chloroacetone (B47974)

The reaction between the sodium salt of 2,6-dimethylphenol and chloroacetone is a frequently cited method for producing this compound. procurementresource.comchemicalbook.comsmolecule.com In this synthesis, the phenol (B47542) is first treated with a base, such as sodium hydroxide, to generate the sodium 2,6-dimethylphenoxide. This salt is then reacted with chloroacetone. The phenoxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired ether linkage. chemicalbook.com This reaction is a key step in the synthesis of Mexiletine, for which this compound is an intermediate. procurementresource.comchemicalbook.com

Table 1: Synthesis via Chloroacetone

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Sodium salt of 2,6-dimethylphenol | Chloroacetone | 2,6-dimethylphenoxide | This compound procurementresource.comsmolecule.com |

Utilizing Bromoacetone (B165879)

Bromoacetone serves as an alternative to chloroacetone for the etherification of 2,6-dimethylphenol. google.com In nucleophilic substitution reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond because bromide is a better leaving group than chloride. Consequently, the reaction with bromoacetone may proceed under milder conditions or at a faster rate compared to its chloro-analogue. The fundamental mechanism remains the same: the nucleophilic attack of the 2,6-dimethylphenoxide on the electrophilic carbon of bromoacetone, leading to the displacement of the bromide ion. walisongo.ac.idchegg.com

Table 2: Synthesis via Bromoacetone

| Reactant 1 | Reactant 2 | Advantage over Chloroacetone | Product |

| 2,6-Dimethylphenol (as phenoxide) | Bromoacetone | Increased reactivity (Bromide is a better leaving group) | This compound google.com |

The choice of base and the use of catalysts are critical factors that influence the efficiency and yield of the etherification reaction. Their primary role is to facilitate the deprotonation of the phenol and enhance the reaction rate between the two, often immiscible, reactants.

Role of Bases and Catalysts in Etherification

Weak Acid and Strong Base Salts (e.g., Potassium Carbonate)

Potassium carbonate (K₂CO₃) is a commonly used base in the Williamson ether synthesis. nih.govingentaconnect.com It is a relatively weak, inexpensive, and easy-to-handle solid base, making it suitable for industrial applications. In a polar aprotic solvent such as acetone or dimethylformamide (DMF), potassium carbonate is effective at deprotonating the phenolic hydroxyl group of 2,6-dimethylphenol to generate the nucleophilic phenoxide. chemspider.comresearchgate.net This in situ generation of the phenoxide allows it to react with the haloacetone present in the mixture. The use of potassium carbonate can sometimes improve yields by minimizing side reactions that may occur with stronger bases. chemspider.com Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be employed in conjunction with bases like potassium carbonate. wisdomlib.orgwikipedia.orgresearchgate.net The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction between the immiscible reactants. wikipedia.org

Table 3: Role of Potassium Carbonate in Etherification

| Base | Function | Typical Solvents | Benefit |

| Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic -OH group to form the phenoxide nucleophile. researchgate.net | Acetone, Dimethylformamide (DMF) chemspider.com | Mild, inexpensive, and effective; minimizes side reactions. |

Alkali Metal Iodides (e.g., Potassium Iodide, Sodium Iodide)

In the context of etherification reactions like the one used to produce this compound, alkali metal iodides such as potassium iodide (KI) and sodium iodide (NaI) can play a significant role. While the direct synthesis often involves a chloro- compound, the presence of an iodide salt can facilitate the reaction through a process known as the Finkelstein reaction. Here, the chloride can be converted in situ to an iodide, which is a better leaving group, thus accelerating the rate of the SN2 reaction.

Alkali metal iodides are often used as co-catalysts in the etherification of phenols. google.com For instance, sodium iodide and potassium iodide are the most preferred metallic halides for this purpose. google.com These salts can be used in various syntheses, including the cleavage of ethers to form iodoalkanes, where the iodide ion acts as a nucleophile. manac-inc.co.jp In general nucleophilic substitution reactions, using an alkali metal iodide can lead to the formation of the desired product in good yields. organic-chemistry.org

Solvent Systems in Etherification Reactions

The choice of solvent is critical in Williamson ether synthesis as it influences the reaction rate and yield. careers360.com Polar aprotic solvents are generally favored because they can solvate the cation (like Na⁺) while leaving the alkoxide or phenoxide nucleophile relatively free and highly reactive. careers360.combrainly.in

Acetone is a polar aprotic solvent that is frequently used for Williamson ether synthesis. careers360.combrainly.in It is effective at dissolving a variety of compounds and facilitating the SN2 mechanism. brainly.in However, its use is not without potential complications. Acetone can undergo self-condensation (an aldol (B89426) condensation) in the presence of a base, which is required to deprotonate the phenol, leading to unexpected side products. chemeurope.comyoutube.com This side reaction can contaminate the desired product. youtube.com

N-Methyl-2-pyrrolidone (NMP) is a dipolar aprotic solvent known for its high boiling point and ability to dissolve a wide range of materials. wikipedia.org It is miscible with water and most common organic solvents. wikipedia.org NMP is utilized in various industrial applications, including as a reaction medium in the petrochemical industry and in the production of polymers. wikipedia.orggoogle.com Its properties make it a suitable, albeit less common, choice for nucleophilic substitution reactions where high polarity and temperature may be required. google.comgoogleapis.com

N,N-Dimethylacetamide (DMAc) is a colorless, high-boiling, polar aprotic solvent that is miscible with water and other organic substances. wikipedia.org It is widely used as a solvent in organic synthesis, particularly for reactions involving strong bases like sodium hydroxide. wikipedia.orgchemicalbook.com DMAc's ability to dissolve polymers and act as a catalyst in various reactions makes it a versatile medium for producing pharmaceuticals and agrochemicals. chemicalbook.comeschemy.com Its resistance to bases makes it a useful solvent for reactions like the Williamson ether synthesis. wikipedia.org

Methyl ethyl ketone (MEK), also known as butanone, is a colorless liquid industrial solvent with a sharp, sweet odor. wikipedia.orgdcceew.gov.au It is partially soluble in water and is used extensively in the coatings, adhesives, and printing ink industries. dcceew.gov.auelchemy.com While it is a ketone like acetone, it can also serve as a solvent in certain chemical reactions, including esterification processes. mdpi.compatsnap.com Its use as a solvent in the synthesis of sugar esters has shown promising results. mdpi.com

Dialkyl ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used as solvents in chemical reactions because they are relatively inert. numberanalytics.comsolubilityofthings.comdoubtnut.com Their low reactivity stems from the absence of a reactive O-H bond. idc-online.com Ethers are good at dissolving a wide range of organic compounds. solubilityofthings.comdoubtnut.com In the context of Williamson ether synthesis, a common practice is to use the parent alcohol of the alkoxide as the solvent; however, when strong, irreversible bases like sodium hydride are used to generate the alkoxide, an ether solvent like THF is a popular choice. masterorganicchemistry.com Polyethyleneglycol dialkyl ethers are also noted as inert solvents suitable for various chemical syntheses. clariant.com

Table of Solvent Properties

| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 1.028 |

| Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 165 | 0.94 |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | 72.11 | 79.64 | 0.805 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |

Ethylene (B1197577) Glycols

While a range of solvents are utilized in the synthesis of phenoxyacetone (B1677642) derivatives, the specific use of ethylene glycol as a primary solvent for the synthesis of this compound is not extensively detailed in prominent research. However, ethylene glycols are recognized as a class of "green solvents" and have been explored in related chemical analyses, such as thin-layer chromatography (TLC) of similar compounds researchgate.net. Their high boiling point and polar nature could theoretically make them suitable for nucleophilic substitution reactions, though specific research data on this application is limited. Poly(ethylene glycol) (Macrogol) is a related polymer with various industrial and pharmaceutical applications mhlw.go.jp.

Dimethylformamide (DMF)

Dimethylformamide (DMF) is a polar aprotic solvent frequently employed in the synthesis of derivatives of 2,6-dimethylphenol masterorganicchemistry.comlibretexts.org. In one documented synthesis, DMF was used as a solvent in conjunction with toluene (B28343) for the reaction of 2,6-dimethylphenol with dimethyl-2-nitroterephthalate, facilitated by potassium t-butoxide kpi.ua. DMF's high dielectric constant and ability to solvate cations make it highly effective for SN2 reactions. It is also used in catalytic amounts to facilitate the formation of acid chlorides from carboxylic acids, such as in the conversion of (2,6-dimethylphenoxy)acetic acid using thionyl chloride nih.gov.

Interfacial Catalysis Conditions

The concept of "interfacial activation" has been noted in the context of synthesizing racemic 1-(2,6-dimethylphenoxy) derivatives ufc.br. This suggests that phase-transfer catalysis (PTC) could be a viable method. In such a system, a catalyst (like a quaternary ammonium salt) transports the phenoxide anion from an aqueous or solid phase into an organic phase containing the chloroacetone, facilitating the reaction. However, specific, detailed research findings outlining optimized interfacial catalysis conditions for the production of this compound are not extensively covered in the available literature.

Acylation of 2,6-Dimethylphenol with Chloroacetone

The most direct synthesis of this compound is achieved through the Williamson ether synthesis, which in this context involves the acylation of 2,6-dimethylphenol with chloroacetone. A typical procedure involves the initial deprotonation of 2,6-dimethylphenol with a strong base like sodium hydride (NaH) in a suitable solvent such as toluene uzh.ch. This reaction forms the sodium 2,6-dimethylphenoxide intermediate. Chloroacetone is then added to this suspension, and the mixture is heated to reflux for several hours. The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetone and displacing the chloride leaving group to form the ether linkage uzh.ch. An alternative approach uses potassium carbonate as the base in an acetone solvent, which is refluxed for an extended period google.comresearchgate.net.

Role of Bases in Acylation

A base is essential for the acylation of 2,6-dimethylphenol as the phenolic hydroxyl group is not sufficiently nucleophilic to react directly with chloroacetone. The base's primary role is to deprotonate the phenol, generating the much more reactive phenoxide anion. The strength of the base required can vary. Strong bases like sodium hydride (NaH) or potassium t-butoxide ensure complete and rapid deprotonation kpi.uauzh.ch. Weaker bases, such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297), are also effective, particularly when paired with a polar aprotic solvent like acetone or DMF, though they may require longer reaction times or higher temperatures to drive the reaction to completion google.comresearchgate.netumass.edu.

Aldol-Tishchenko Reactions of α-Oxyketones for Related Diol Derivatives

This compound belongs to the class of α-oxyketones. These compounds are valuable substrates for further chemical transformations, notably the Aldol-Tishchenko reaction, which can produce complex 1,2,3-triol derivatives thieme-connect.comresearchgate.net. The reaction is a tandem process that begins with the selective deprotonation of the α-oxyketone to generate an enolate intermediate wikipedia.org. This enolate then reacts with an aldehyde, such as paraformaldehyde, in an aldol addition. The resulting intermediate subsequently undergoes an intramolecular Tishchenko reduction, leading to the formation of a 1,3-diol monoester wikipedia.org. This process is highly diastereoselective, offering excellent stereocontrol in the creation of a quaternary stereocenter, which is attributed to stereoelectronic effects in the transition state thieme-connect.comresearchgate.net. This methodology provides a powerful route to polyol fragments, which are important structural motifs in natural products and pharmaceuticals researchgate.net.

Post-Synthetic Modifications and Reactions Involving this compound

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. organic-chemistry.org For this compound, this process typically involves the conversion of the ketone into an imine or an oxime, which is subsequently reduced to the corresponding primary amine. This pathway is notably employed in the synthesis of Mexiletine, an antiarrhythmic agent. chemicalbook.comprocurementresource.com

A critical step in the synthesis of amine derivatives from this compound is its reaction with hydroxylamine (B1172632) (NH₂OH). brieflands.com This condensation reaction converts the ketone into a ketoxime, specifically 1-(2,6-dimethylphenoxy)propan-2-one oxime. chemicalbook.comchemicalbook.com This transformation is a classic example of imine formation, where the oxygen atom of the ketone is replaced by a nitrogen group, setting the stage for subsequent reduction. The synthesis generally involves reacting 1-(2,6-dimethylphenoxy)-2-propanone with hydroxylamine hydrochloride, often in the presence of a base like sodium carbonate or pyridine. nih.govenvironmentclearance.nic.in

The general reaction is as follows: this compound + Hydroxylamine → 1-(2,6-dimethylphenoxy)propan-2-one oxime + Water

The conversion of the 1-(2,6-dimethylphenoxy)propan-2-one oxime intermediate to the primary amine, 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine), is a reduction reaction. chemicalbook.com This can be accomplished through various reducing agents and conditions.

Reductive Amination for Amine Derivatives

Reduction of Oximes to Amines (e.g., Mexiletine Synthesis)

Using Hydrogen over Raney Nickel

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. In the synthesis of Mexiletine, the oxime of 1-(2,6-dimethylphenoxy)-2-propanone is hydrogenated using hydrogen gas in the presence of a Raney nickel catalyst. chemicalbook.comprocurementresource.comchemicalbook.com This process effectively reduces the carbon-nitrogen double bond of the oxime to a single bond and cleaves the nitrogen-oxygen bond.

A specific procedure involves dissolving the oxime in methanol (B129727) and conducting the hydrogenation at elevated temperature and pressure (e.g., 60°C and 5 atmospheres), which yields the desired primary amine. chemicalbook.com The use of Raney Nickel is common in industrial acetone hydrogenation processes, though it is typically used in slurry phase reactors for batch productions. nih.gov

Table 1: Conditions for Raney Nickel-Catalyzed Reduction of 1-(2,6-Dimethylphenoxy)propan-2-one Oxime

| Parameter | Value | Source |

| Substrate | 1-(2,6-Dimethylphenoxy)propan-2-one oxime | chemicalbook.com |

| Catalyst | Raney Nickel | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Pressure | 5 atmospheres gauge | chemicalbook.com |

| Temperature | 60°C | chemicalbook.com |

| Product | 1-(2,6-Dimethylphenoxy)-2-aminopropane | chemicalbook.com |

It's noteworthy that under certain catalytic transfer hydrogenation conditions using Raney Nickel with 2-propanol as the hydrogen donor, the initially formed primary amine can condense with acetone (the oxidation product of 2-propanol) to form an imine, which can be further reduced to a secondary amine. utc.edu

Using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a selective and mild reducing agent stable in acidic conditions, making it highly useful in organic synthesis, particularly for reductive aminations. interchim.frsigmaaldrich.com It is considered a more selective and gentler reducing agent than sodium borohydride. sigmaaldrich.comchemicalbook.com While it can be used to reduce oximes, its reactivity is pH-dependent. At a pH of 4, it can reduce an oxime to the corresponding hydroxylamine without further reduction to the amine. interchim.frsigmaaldrich.com

However, NaBH₃CN is highly effective for the one-pot reductive amination of ketones directly to amines. chemicalbook.com In this procedure, 1-(2,6-dimethylphenoxy)propan-2-one can be reacted with a nitrogen source, such as ammonium acetate, in the presence of sodium cyanoborohydride. chemicalbook.com The ketone first reacts with ammonia (B1221849) (from ammonium acetate) to form an iminium ion intermediate, which is rapidly and selectively reduced by NaBH₃CN, a reaction much faster than the reduction of the ketone itself. interchim.frchemicalbook.com

Table 2: One-Pot Reductive Amination of 1-(2,6-Dimethylphenoxy)propan-2-one

| Reagent/Condition | Details | Source |

| Substrate | 1-(2,6-dimethylphenoxy)propan-2-one | chemicalbook.com |

| Amine Source | Ammonium acetate | chemicalbook.com |

| Reducing Agent | Sodium cyanoborohydride | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Reaction Time | 96 hours | chemicalbook.com |

| Yield | 81% | chemicalbook.com |

The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles. The most prominent example, as discussed previously, is the reaction with hydroxylamine to form an oxime. chemicalbook.comchemicalbook.com This reaction is a classic condensation, involving the joining of two molecules with the elimination of a small molecule, in this case, water.

Another example of a condensation reaction involves the amination of the related alcohol, 1-(2,6-dimethylphenoxy)-2-propanol, in the presence of hydrogen and ammonia, which yields the corresponding primary amine. researchgate.net While this starts from the alcohol rather than the ketone, it highlights the utility of condensation pathways in this chemical family.

Condensation Reactions

With Amino Acid Conjugates

The ketone functional group of this compound is a key site for reactions, including those that form conjugates with amino acids. One method involves the reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one. For instance, reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol yields the corresponding primary amine, 1-(2,6-dimethylphenoxy)-2-propanamine. chemicalbook.com This amine, known as Mexiletine, can then be further derivatized.

Enzymatic processes offer a stereoselective route to amine derivatives. ω-Transaminases (ATAs) have been utilized for the deracemization of racemic amines like Mexiletine, a process that involves the reversible conversion between the amine and its corresponding ketone, this compound. researchgate.net This biocatalytic approach allows for the synthesis of specific enantiomers of the amine, which are valuable as chiral building blocks. researchgate.net

Furthermore, the 2,6-dimethylphenoxy group can be incorporated into larger molecules alongside amino acids. For example, a derivative, (2S,5S)-2-(2-(2,6-dimethylphenoxy)acetamido)-5-(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamido)-1,6-diphenylhexan-3-yl alaninate, has been synthesized, demonstrating the formation of an amide linkage involving the acetyl group derived from the phenoxyacetone structure. jddtonline.info

| Reactant(s) | Reaction Type | Product(s) | Key Findings |

|---|---|---|---|

| 1-(2,6-dimethylphenoxy)propan-2-one, Ammonium acetate, Sodium cyanoborohydride | Reductive Amination | 1-(2,6-dimethylphenoxy)-2-propanamine (Mexiletine) | Chemical synthesis of the primary amine from the ketone. chemicalbook.com |

| rac-1-(2,6-dimethylphenoxy)-2-propanamine | Enzymatic Deracemization (ω-Transaminases) | (R)- or (S)-Mexiletine and this compound | Biocatalytic method to produce enantiomerically pure amines. researchgate.net |

| 2-(2,6-dimethylphenoxy)acetic acid derivative, Alanine derivative | Amide Coupling | Amino acid conjugate containing the 2,6-dimethylphenoxyacetyl moiety | Demonstrates the formation of complex molecules via amide bonds. jddtonline.info |

With Substituted Phenylethylamines

The ketone group of this compound readily undergoes reductive amination with various amines, including substituted phenylethylamines. A notable example is the reaction with 3,4-dimethoxyphenylethylamine, which results in the formation of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane. nih.gov This reaction creates a secondary amine, linking the phenoxyacetone backbone to a phenylethylamine moiety. nih.gov The synthesis of such compounds is significant for exploring their potential biological activities. nih.gov

The general procedure for this type of reaction involves the direct reductive amination of the ketone. For example, the synthesis of Mexiletine [1-(2,6-dimethylphenoxy)-2-propanamine] is achieved by reacting 1-(2,6-dimethylphenoxy)-2-propanone with hydroxylamine to form an oxime, which is subsequently reduced to the primary amine using hydrogen over a Raney nickel catalyst. chemicalbook.com A more direct, one-pot method involves reacting the ketone with ammonium acetate and sodium cyanoborohydride. chemicalbook.com

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | 3,4-Dimethoxyphenylethylamine | 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane | nih.gov |

| 1-(2,6-Dimethylphenoxy)-2-propanone | Hydroxylamine, then H2/Raney Ni | 1-(2,6-Dimethylphenoxy)-2-propanamine (Mexiletine) | chemicalbook.com |

Reactions leading to Poly(2,6-dimethyl-1,4-phenylene ether)s (PPEs)

While this compound itself is not the direct monomer for Poly(2,6-dimethyl-1,4-phenylene ether)s (PPEs), its structural motif—the 2,6-dimethylphenoxy group—is the fundamental repeating unit of this important class of high-performance thermoplastics. PPEs are synthesized via the oxidative coupling polymerization of 2,6-dimethylphenol (DMP). utwente.nlacademie-sciences.fr The mechanisms involved in PPE formation are relevant to understanding the potential role of functionalized phenoxy compounds, including ketone-containing derivatives, in modifying PPE structures. Ketone-containing bisphenols can be copolymerized with DMP to incorporate these functionalities into the polymer backbone. mdpi.com

During the synthesis of PPEs, particularly in redistribution reactions, intermolecular rearrangements occur. tue.nl These rearrangements involve quinol ether intermediates, which are also present in the standard oxidative coupling mechanism. tue.nl This process allows for the scrambling of polymer chains, leading to a redistribution of molecular weights and end groups. For instance, when a monofunctional PPE with a 2,6-dimethylphenoxy tail end undergoes redistribution with another phenol, the reaction can proceed until nearly all polymer chains are modified with the new tail end, a result explained by the intermolecular rearrangement mechanism. tue.nl

The primary method for synthesizing PPEs is the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. academie-sciences.frresearchgate.net The reaction proceeds through the formation of phenoxy radicals via a one-electron oxidation of the phenolic substrate. academie-sciences.frvt.edu Chain elongation occurs through the coupling of these radicals, which can form a quinol ether on the para-position of a terminal phenol ring. tue.nl This is followed by enolization to produce a higher molecular weight phenol. vt.edu

This methodology can be adapted to create modified PPEs. For example, telechelic PPO oligomers with specific functionalities have been synthesized by copolymerizing 2,6-DMP with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted bisphenol monomers. mdpi.com The synthesis of these monomers first involves a Friedel-Crafts acylation to produce ketone derivatives, which are then used to build the bisphenol structure, demonstrating a pathway where a ketone functionality is a precursor to a monomer used in oxidative coupling polymerization. mdpi.com

Redistribution reactions provide a powerful method for modifying existing PPE polymers. tue.nl In this process, a PPE polymer is reacted with a different phenolic compound, causing depolymerization and subsequent repolymerization where the added phenol is incorporated as a tail end. tue.nl This allows for the introduction of a wide variety of functional end groups onto the PPE chains. tue.nl The reaction can be catalyzed by copper/amine systems or by using an oxidant like 3,3′,5,5′-tetramethyl-4,4′-diphenoquinone (TMDPQ). tue.nl The efficiency of the redistribution depends on the reactivity of the phenolic compound, which should not be overly deactivated by steric hindrance or electron-withdrawing substituents. tue.nl

Phenolic end groups are crucial for the synthesis and modification of PPEs. In the oxidative coupling polymerization, the polymer chain grows from a "head" endgroup, which is a 3,5-dimethyl-4-hydroxyphenyl unit, and terminates with a "tail" endgroup, which is a 2,6-dimethylphenoxy unit. utwente.nl The phenolic hydroxyl group is essential for the reaction to proceed, as it is the site of oxidation to form the reactive phenoxy radical. vt.edu

The necessity of phenolic endgroups is also evident in redistribution reactions. tue.nl Experiments have shown that for redistribution to occur via the quinone-ketal mechanism, phenolic endgroups are required on the reacting species. tue.nltue.nl For example, a PPE dimer with a free phenolic endgroup will undergo redistribution, whereas its anisole-capped counterpart (lacking the free hydroxyl group) will not react. tue.nl This highlights the central role of the phenolic functionality in the dynamic chemistry of PPEs. tue.nltue.nl

Formation of Impurities and Byproducts

The primary synthesis of this compound involves the Williamson ether synthesis, reacting 2,6-dimethylphenol with chloroacetone. This process, while straightforward, can give rise to a range of impurities and byproducts stemming from starting materials, side reactions, and subsequent degradation.

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to be below certain thresholds. The impurity profile of a drug substance provides a comprehensive picture of all the impurities present. For this compound, when it is an impurity in an active pharmaceutical ingredient (API) like Mexiletine, its levels are strictly monitored.

Potential impurities in the synthesis of this compound can include:

Unreacted Starting Materials: Residual amounts of 2,6-dimethylphenol and chloroacetone can be present in the final product.

Byproducts from Side Reactions: A notable byproduct can be 2,6-xylenol, another name for 2,6-dimethylphenol, which can arise from incomplete reactions or side reactions during the synthesis of related compounds. google.com

Impurities from Solvents: The solvents used in the synthesis and purification steps, such as acetone, can introduce their own set of impurities. Studies have shown that even high-grade acetone can contain a variety of organic compounds. chromatographyonline.com

A critical aspect of impurity profiling is the use of reference standards for known impurities to ensure accurate quantification.

The identification and characterization of impurities are paramount for understanding their potential impact. For this compound and its related substances, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main compound. Specific methods, such as using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier, have been developed for the analysis of this compound. sielc.com This technique can be scaled for the isolation of impurities for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to identify and quantify volatile and semi-volatile impurities. It provides detailed structural information, aiding in the unambiguous identification of byproducts and degradation products.

Spectroscopic methods, including derivative-ratio spectrophotometry and spectrofluorometry, have been successfully applied for the selective determination of related substances, such as the starting material 2,6-dimethylphenol, in the presence of the main compound.

The following interactive data table summarizes potential impurities and the analytical methods for their detection:

| Impurity/Byproduct | Potential Source | Analytical Method(s) |

| 2,6-Dimethylphenol | Unreacted starting material | HPLC, GC-MS, Derivative-ratio spectrophotometry |

| Chloroacetone | Unreacted starting material | GC-MS |

| Diacetone alcohol | Impurity from acetone solvent | GC-MS |

| Mesityl oxide | Impurity from acetone solvent | GC-MS |

Further detailed research findings on related substances in similar pharmaceutical manufacturing processes, such as for Lopinavir, highlight the importance of rigorous process control and analytical method validation to ensure the quality of the final drug product.

Pharmacological and Biological Research Perspectives

Role as an Intermediate in Drug Synthesis

1-(2,6-Dimethylphenoxy)acetone is a well-established starting material or key intermediate in the production of several important pharmaceutical compounds. Its chemical reactivity, centered on the ketone functional group, allows for transformations such as reductive amination to introduce nitrogen-containing moieties, a common feature in many active pharmaceutical ingredients.

The most prominent role of this compound is as a direct precursor to the antiarrhythmic drug Mexiletine. chemicalbook.com Mexiletine, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, is used to treat irregular heartbeats and is structurally similar to lidocaine. nih.gov The synthesis of Mexiletine typically involves the reductive amination of this compound. This process converts the ketone group into an amine, yielding the final drug molecule. chemicalbook.com

The synthesis of Mexiletine analogs has also been a subject of research to improve potency and reduce side effects. probiologists.comunifi.it These efforts often involve modifications to the aromatic ring or the aminopropane side chain. unifi.itresearchgate.net For instance, analogs have been created by introducing different substituents on the phenyl ring or altering the length and branching of the side chain. researchgate.net The synthesis of these analogs frequently starts from a correspondingly substituted phenoxyacetone (B1677642), highlighting the versatility of this synthetic route. Research has also focused on creating specific stereoisomers of Mexiletine, such as (R)-(-)-Mexiletine, by first reducing the ketone of this compound to the corresponding chiral alcohol, (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, which are then converted to the desired amine. cas.org

Table 1: Selected Mexiletine Analogs and their Research Focus

| Compound/Analog Type | Research Focus |

|---|---|

| Pyridyl Phenyl Analogs | Investigated as potentially more potent and selective drug candidates for arrhythmias. probiologists.com |

| t-Butyl Substituted Analog | Showed enhanced antiarrhythmic activity with reduced cardiovascular side effects compared to Mexiletine. unifi.it |

| Various Side-Chain Analogs | Studied to understand the structural determinants for blocking voltage-gated sodium channels. unifi.itresearchgate.net |

| Isoindoline-Attached Derivatives | Evaluated for cardioprotective properties as potential antioxidants. rsc.org |

Beyond its role in synthesizing Mexiletine, the 2,6-dimethylphenoxy scaffold, derived from intermediates like this compound, is integral to the development of other classes of pharmacologically active compounds.

Derivatives containing the 2,6-dimethylphenoxy moiety have been synthesized and evaluated for their ability to block alpha-1 (α1) adrenergic receptors. cvpharmacology.com These receptors are involved in the regulation of blood pressure, and their antagonists are used to treat conditions like hypertension. cvpharmacology.com

Research has shown that piperazine (B1678402) derivatives incorporating a 2,6-dimethylphenoxypropyl group exhibit high affinity and selectivity for α1-adrenoceptors. nih.gov For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine was identified as a potent and selective α1-adrenoceptor antagonist. nih.govresearchgate.net The synthesis of these molecules can be envisioned from this compound by first modifying the acetone (B3395972) side chain to a propyl group and then introducing the piperazine moiety. Another related compound, 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), has also been characterized as a non-subtype selective competitive antagonist for α1-adrenoceptors. nih.gov

Table 2: Alpha-1 Adrenoceptor Affinity of a 2,6-Dimethylphenoxy Derivative

| Compound | Receptor Affinity (Ki, nM) | Antagonistic Potency (pA2) | Selectivity (α1 vs α2) |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 (α1) | 8.807 | 142.13 |

Data sourced from a study on 1,4-substituted piperazine derivatives. nih.gov

The 2,6-dimethylphenoxy structural unit is a feature in the design of various anticonvulsant agents. While not always synthesized directly from this compound, the prevalence of this moiety underscores its importance for anticonvulsant activity. Mexiletine itself is noted to have some anticonvulsant properties. nih.gov

Studies have explored derivatives such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides for their anticonvulsant effects. nih.gov One of these acetamide (B32628) derivatives proved to be effective in the maximal electroshock seizure (MES) model in mice, with a proposed mechanism involving the inhibition of voltage-gated sodium currents and enhancement of GABA effects. nih.gov Other research has investigated N-(2,6-dimethylphenyl)pyridinedicarboximides, which were also active against MES-induced seizures. nih.gov While the direct synthetic precursor for these specific compounds was 2,6-dimethylaniline, it highlights the value of the 2,6-dimethylphenyl group, a core component of this compound, in the development of new anticonvulsant candidates.

Table 3: Anticonvulsant Activity of a Selected 2,6-Dimethylphenoxy Derivative

| Compound | Test Model | ED50 (mg/kg) |

|---|---|---|

| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (mice, i.p.) | 42.97 |

Data sourced from a study on acetamide and ethylamine (B1201723) analogs. nih.gov

The 2,6-dimethylphenoxy group has been incorporated into novel molecules with potential antidepressant properties. Research into new antidepressant candidates has led to the synthesis of 2-methoxyphenylpiperazine derivatives that feature a 2,6-dimethylphenoxyalkyl chain. nih.gov

One such compound, HBK-10 (N-(3-(2,6-dimethylphenoxy)propyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine), was synthesized and showed antidepressant-like effects in preclinical models. nih.govresearchgate.net The synthesis of HBK-10 involved preparing a 2-(3-bromopropoxy)-1,3-dimethylbenzene (B3259801) intermediate from 2,6-dimethylphenol (B121312), which is also the starting material for this compound. nih.gov Another compound, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine, also demonstrated antidepressant-like properties. nih.gov These derivatives show high affinity for serotonin (B10506) receptors, such as 5-HT1A, which is a key target for many antidepressant drugs. nih.gov

Table 4: Pharmacological Profile of a Derivative with Antidepressant-like Properties

| Compound | Receptor Affinity (Ki, nM) | In Vivo Activity |

|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A: High Affinity | Showed antidepressant and anxiolytic-like properties. |

| HBK-10 | 5-HT1A: High Affinity | Reduced immobility in forced swim and tail suspension tests. nih.gov |

Data sourced from studies on 2-methoxyphenylpiperazine derivatives.

In the search for new treatments for HIV/AIDS, medicinal chemists have designed potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) that incorporate the 2,6-dimethylphenoxy moiety. kuleuven.besdu.edu.cn These NNRTIs are part of the diarylpyrimidine (DAPY) and related families of compounds. sdu.edu.cn

The synthesis of these complex molecules involves coupling a core heterocyclic structure with a side chain containing the 2,6-dimethylphenoxy group. kuleuven.besdu.edu.cn For example, a derivative, tert-Butyl-(E)-(1-(4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)- pyrimidin-2-yl)amino)benzyl)piperidin-4-yl)carbamate, was synthesized and showed potent activity. sdu.edu.cn The inclusion of the 2,6-dimethylphenoxy group was the result of structure-activity relationship (SAR) studies aimed at optimizing the drug's binding to the HIV-1 reverse transcriptase enzyme. These compounds have demonstrated excellent potency against both wild-type and drug-resistant strains of HIV-1 in cell-based assays. kuleuven.besdu.edu.cn

Table 5: Anti-HIV-1 Activity of a Selected DAPY Derivative

| Compound ID | WT HIV-1 (EC50, µM) | K103N Mutant (EC50, µM) | E138K Mutant (EC50, µM) | RT Inhibition (IC50, µM) |

|---|---|---|---|---|

| 11c | 0.0035 | 0.0036 | 0.0075 | 0.042 |

Data sourced from a study on DAPY-type derivatives. sdu.edu.cn

Precursor to Other Pharmacologically Active Compounds

Structure-Activity Relationship (SAR) Studies

The biological activity of phenoxy-propanone derivatives is highly dependent on their molecular structure. SAR studies explore how modifying different parts of the molecule can enhance potency, selectivity, and metabolic stability.

The nature and position of substituents on the aromatic ring and other parts of the molecular scaffold are critical determinants of biological activity. Studies on analogous structures have demonstrated that even minor chemical modifications can lead to significant changes in pharmacological effects.

For instance, research on related antiviral compounds has shown that small substituents on the phenyl ring, such as fluorine, trifluoromethyl (CF3), or methyl groups, are associated with potent activity. oup.com Conversely, the introduction of larger, bulkier groups often leads to a reduction or complete loss of this activity. oup.com In a series of compounds designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), the addition of an acrylonitrile (B1666552) moiety was found to enhance anti-HIV potency, whereas bulky carbamoyl (B1232498) groups diminished it. kuleuven.be

In the context of adrenoceptor antagonists, the presence of an o-methoxyphenyl)piperazine group in related molecules was identified as a key feature for high affinity towards α-adrenoceptors. ingentaconnect.com Furthermore, strategic placement of halogen, methyl, or cyano groups has been explored as a method to block metabolic hydroxylation, thereby improving the compound's pharmacokinetic profile. researchgate.net

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antiviral Phenyl Derivatives | Small groups (F, CF3, Me) vs. large groups | Small groups maintained activity; large groups diminished it. | oup.com |

| α-Adrenoceptor Antagonists | Presence of 1-(o-methoxyphenyl)piperazine | Considered important for high receptor affinity. | ingentaconnect.com |

| Anti-HIV NNRTIs | Acrylonitrile vs. bulky carbamoyl groups | Acrylonitrile improved potency; bulky groups impeded it. | kuleuven.be |

| α₁-Adrenoceptor Antagonists | Halogen, methyl, cyano groups | Designed to block hydroxylation and improve metabolic stability. | researchgate.net |

The three-dimensional conformation of this compound and its derivatives is crucial for their interaction with biological receptors. Conformational analysis and molecular docking studies have elucidated the specific binding modes of these molecules.

For example, flexible docking studies of related aminoalkanol derivatives with serotonin receptors revealed that the molecules often adopt an extended conformation within the binding site. researchgate.net Key interactions stabilizing this binding include charge-reinforced hydrogen bonds between a protonatable nitrogen atom and acidic residues like aspartate, as well as CH-π stacking interactions with aromatic residues such as phenylalanine. researchgate.net The conformation around the ether group can also be critical; an unusual antiperiplanar arrangement has been noted in some active analogs. researchgate.net

Crystallographic studies of related inhibitors binding to their targets provide precise details of these interactions. For instance, the binding of triazole-based inhibitors to bromodomain proteins involves specific hydrogen bonds with residues like Asp144 and halogen bonds with Met149. nih.gov Similarly, computational models have predicted the binding modes of related diarylaniline compounds within the active site of HIV-1 reverse transcriptase. nih.gov These studies collectively underscore the importance of molecular shape and specific intermolecular forces in the mechanism of action of this class of compounds.

Metabolic Pathways and Biotransformation Studies

While direct in vivo metabolic studies on this compound are not extensively detailed in the literature, its identity as a metabolite of Mexiletine provides significant context. mybiosource.comchemicalbook.com The metabolic pathway leading to its formation involves the reaction of 2,6-dimethylphenol with chloroacetone (B47974). chemicalbook.com As a xenobiotic compound itself, it is subject to further metabolic breakdown. In vitro studies using liver microsomes on structurally similar compounds, such as HBK-10, have characterized them as medium-clearance compounds, suggesting they are readily metabolized. mdpi.com The use of stable isotope-labeled versions, such as deuterated this compound, is a common strategy to trace and quantify metabolites during drug development, which can help elucidate its pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com

Computational, or in silico, tools are increasingly used to predict the metabolic fate of chemical compounds. These methods can identify likely sites of metabolism and predict the structures of resulting metabolites. univie.ac.at

Several platforms are available for this purpose, including FAME 3 for predicting sites of metabolism for both Phase I and Phase II reactions, and GLORY for generating the structures of likely metabolites. univie.ac.at Other tools like SyGMa, Meteor Nexus, and BioTransformer are also employed to profile potential metabolic pathways. nih.gov For derivatives of this compound, such as N-(phenoxyacetyl)piperazines, in silico models have been used to predict major sites of metabolism and the resulting biotransformation products, providing a theoretical framework for their expected metabolic pathways. researchgate.net

| Tool/Approach | Predicted Metabolic Outcome | Relevance to this compound Analogs |

|---|---|---|

| FAME 3, GLORY | Predicts sites of metabolism and structures of metabolites for Phase I & II. | Applicable for predicting the biotransformation of phenoxy-propanone structures. univie.ac.at |

| SyGMa, Meteor Nexus | Comprehensive metabolite prediction. | Used to compare and profile metabolic pathways for diverse chemicals. nih.gov |

| WhichP450™ | Identifies specific P450 isoforms involved in metabolism. | Helps in predicting potential drug-drug interactions. news-medical.net |

| Metabolism Prediction for Piperazine Derivatives | Identified major sites of metabolism and predicted metabolites. | Provides a direct computational model for a closely related structure. researchgate.net |

The primary routes for the biotransformation of aromatic ether compounds like this compound are Phase I hydroxylation and Phase II conjugation.

Hydroxylation, an oxidation reaction typically catalyzed by cytochrome P450 enzymes, is a major metabolic pathway. This is evidenced by research where analogs were specifically designed with blocking groups to prevent hydroxylation at certain positions, thereby aiming to increase metabolic stability. researchgate.net

Following Phase I reactions, the resulting metabolites, as well as the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules to facilitate excretion. Computational models can predict reactions mediated by key conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). news-medical.net Therefore, hydroxylation of the aromatic ring or alkyl side-chain, followed by glucuronide or sulfate (B86663) conjugation, represents the most probable metabolic fate for this compound in the body.

Analytical Method Development for Biological Studies

The accurate identification and quantification of this compound in biological matrices are fundamental for understanding its behavior in pharmacological and biological research. The development of robust analytical methods is therefore a critical aspect of its study. These methods primarily involve spectrophotometry, chromatography, and nuclear magnetic resonance spectroscopy, each providing unique advantages for characterization and analysis.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a rapid and accessible means for the analysis of this compound. The compound's structure contains two primary chromophores that absorb ultraviolet light: the substituted benzene (B151609) ring of the 2,6-dimethylphenoxy group and the carbonyl group (C=O) of the acetone moiety.

The absorbance of the benzene ring is influenced by the substitution pattern. For compounds containing a 2,6-dimethylphenoxy group, characteristic absorption bands are expected. growingscience.com The carbonyl group in acetone typically exhibits a weak absorption maximum (λmax) around 270-300 nm, which corresponds to an n→π* electronic transition. masterorganicchemistry.com The combination of these chromophores in this compound would result in a UV spectrum useful for its detection. For instance, UV-Vis absorption spectra have been characterized for complex molecules incorporating the 1-(2,6-dimethylphenoxy) moiety, demonstrating the utility of this technique. researchgate.netznaturforsch.com

For enhanced sensitivity and selectivity, especially in complex biological samples, derivatization methods can be employed. This involves reacting the target analyte with a reagent to form a new compound with stronger absorption properties. While this compound itself lacks a primary amine to react with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as seen with the related compound Mexiletine, similar principles of forming charge-transfer complexes or other colored products could be explored. istanbul.edu.trresearchgate.net The UV spectra of related tetrazoles have been measured in ethanol, providing a reference for the behavior of the phenoxy component in solution. growingscience.com

Chromatographic Techniques (e.g., LC-MS, Gas Chromatography)

Chromatographic techniques are indispensable for the separation and sensitive detection of this compound from complex mixtures, such as biological fluids. Both gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful tools for its analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A certificate of analysis for the compound has reported a purity of 98.72% as determined by GC, confirming the method's applicability. lgcstandards.com GC methods, often employing a flame ionization detector (FID) or a mass spectrometer, can provide excellent separation and quantification. scirp.org The analysis of structurally similar compounds, such as Mexiletine, has also been performed using GC, further supporting its use for this class of molecules. ufc.br

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for analyzing compounds in biological matrices. nih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. This is particularly useful for confirming the identity of an analyte by its retention time and mass-to-charge ratio (m/z). Methods for analyzing various compounds, including those with phenoxy groups, in complex samples like umbilical cord blood have been developed using LC-MS/MS. nih.govcsic.es The acetone moiety can also be targeted, as demonstrated by HPLC methods developed for acetone determination in blood and urine, which involve derivatization followed by UV detection. nih.gov

For the identification of this compound via mass spectrometry, predicted collision cross section (CCS) values provide an additional layer of confirmation.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.10666 | 136.7 |

| [M+Na]⁺ | 201.08860 | 145.2 |

| [M-H]⁻ | 177.09210 | 140.9 |

| [M+NH₄]⁺ | 196.13320 | 157.4 |

| [M+K]⁺ | 217.06254 | 143.9 |

| [M+H-H₂O]⁺ | 161.09664 | 131.3 |

| [M]⁺ | 178.09883 | 139.8 |

| [M]⁻ | 178.09993 | 139.8 |

Data sourced from PubChemLite. uni.lu This table is interactive. The mass to charge ratio of the adduct is represented by m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and characterization of this compound. lgcstandards.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure, atom connectivity, and chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each unique proton in the molecule. For this compound, the expected signals include:

A singlet for the six protons of the two methyl groups on the phenyl ring (Ar-CH₃). In the related (2,6-dimethylphenoxy)acetic acid, this signal appears at δ 2.29 ppm. nih.gov

A singlet for the two protons of the methylene (B1212753) group (O-CH₂-C=O).

A singlet for the three protons of the acetone's methyl group (C(=O)-CH₃).

Multiplets for the three protons on the aromatic ring.

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic CH | ~6.9-7.1 | Multiplet |

| Methylene (O-CH₂ ) | ~4.5 | Singlet |

| Aromatic Methyl (Ar-CH₃ ) | ~2.3 | Singlet |

| Acetone Methyl (C(O)-CH₃ ) | ~2.2 | Singlet |

Predicted values are based on typical chemical shifts for similar functional groups. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The key expected signals are:

A signal for the carbonyl carbon (C=O) at a downfield chemical shift, typically around δ 205-207 ppm. researchgate.net

Signals for the aromatic carbons, including the oxygen-substituted carbon (C-O) and the methyl-substituted carbons.

A signal for the methylene carbon (O-CH₂).

Signals for the two aromatic methyl carbons (Ar-CH₃) and the acetone methyl carbon (C(=O)-CH₃).

| Carbon | Predicted Chemical Shift (δ ppm) |

| Carbonyl (C =O) | ~206 |

| Aromatic (C -O) | ~154 |

| Aromatic (C -CH₃) | ~130 |

| Aromatic (C H) | ~120-129 |

| Methylene (O-C H₂) | ~71-77 |

| Acetone Methyl (C H₃) | ~27-30 |

| Aromatic Methyl (Ar-C H₃) | ~16 |

Predicted values are based on typical chemical shifts for similar functional groups and solvents. nih.govresearchgate.net

The combination of these analytical techniques provides a comprehensive toolkit for the detailed study of this compound in biological research, from initial identification to sensitive quantification in complex environments.

Computational and Theoretical Chemistry

Quantum Mechanical Studies

While specific, in-depth quantum mechanical studies exclusively focused on 1-(2,6-dimethylphenoxy)acetone are not extensively detailed in published literature, the methodologies of quantum mechanics are frequently applied to structurally similar compounds. tandfonline.comresearchgate.net These computational techniques are essential for understanding the fundamental behavior of molecules. tandfonline.com

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have proven to be credible and effective for investigating organic compounds. tandfonline.comresearchgate.net For related molecules, such as its amine derivative, these studies typically evaluate vibrational and electronic characteristics. tandfonline.com Natural Bond Orbital (NBO) analysis is another quantum mechanical method used to evaluate hyperconjugative interactions and charge delocalization within a molecule. researchgate.netwisc.edu Such analyses provide a deeper understanding of molecular stability and intramolecular interactions.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For compounds structurally related to this compound, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to optimize molecular geometry and calculate various properties. researchgate.netresearchgate.net

Typical parameters derived from DFT analysis include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic band gap, which relates to its kinetic stability and reactivity. tandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net

Topological Analysis: Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses provide insights into the nature of chemical bonds. tandfonline.com

Reactivity Descriptors: DFT is used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, softness, electronegativity, and the electrophilicity index, which help in predicting the chemical behavior of the molecule. tandfonline.comresearchgate.net

These analyses, while documented for analogues, lay the groundwork for a theoretical understanding of this compound's own chemical and electronic properties. tandfonline.comresearchgate.net

Molecular Docking and Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for predicting the interaction between a ligand (like this compound) and a protein's active site.

For the structurally related compound 1-(2,6-dimethylphenoxy)propan-2-amine, molecular docking studies have been conducted to understand its interaction with protein targets. researchgate.netresearchgate.net These studies typically involve:

Preparation of the protein and ligand structures.

Docking simulations to generate various binding poses.

Scoring and analysis of the poses to identify the most stable complex, often determined by the lowest binding affinity value (measured in kcal/mol). researchgate.net

The results of such studies can suggest potential biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and protein residues. researchgate.net Although specific docking studies for this compound are not detailed in the available literature, its structure suggests it could be a candidate for similar computational investigations to predict its binding behavior with various biological targets.

Conformational Analysis and Energy Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative energies of different conformers and the energy barriers between them.

Studies on related structures provide a model for how such an analysis would be approached for this compound. For instance, the conformational analysis of 5-(2,6-dimethylphenoxy)-(1H)-tetrazole involved calculating the rotational energy barrier around the ether linkage (O–C bond) using DFT methods. growingscience.comresearchgate.net Similarly, research on mexiletine, the amine analogue of this compound, identified different stable conformers (gauche and anti) and calculated the energy differences between them, revealing that one conformer could be significantly less stable than another (+39 kJ mol⁻¹). worktribe.com

Prediction of Physicochemical Descriptors

Physicochemical descriptors are properties of a compound that are often predicted using computational models based on its molecular structure. These descriptors are vital for assessing a molecule's potential behavior in various chemical and biological systems. For this compound, several key descriptors can be calculated.

One important predicted property is the collision cross-section (CCS), which is a measure of the molecule's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated using computational tools like CCSbase. uni.lu

Table 1: Predicted Physicochemical Properties for this compound

| Descriptor | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | scbt.com |

| Molecular Weight | 178.23 g/mol | scbt.com |

| Monoisotopic Mass | 178.09938 Da | uni.lu |

| XlogP (predicted) | 2.8 | uni.lu |

| Predicted CCS for [M+H]⁺ | 136.7 Ų | Calculated for the protonated adduct. uni.lu |

| Predicted CCS for [M+Na]⁺ | 145.2 Ų | Calculated for the sodium adduct. uni.lu |

| Predicted CCS for [M-H]⁻ | 140.9 Ų | Calculated for the deprotonated adduct. uni.lu |

| Predicted CCS for [M+K]⁺ | 143.9 Ų | Calculated for the potassium adduct. uni.lu |

These predicted values provide a theoretical foundation for understanding the molecule's characteristics, which can guide experimental design and application.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2,6-dimethylphenoxy)propan-2-amine (Mexiletine) |

| 1-(2,6-Dimethylphenoxy)-2-propanol |

| 5-(2,6-dimethylphenoxy)-(1H)-tetrazole |

| 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil) |

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Dimethylphenoxy)acetone, and what factors influence reaction efficiency?

The synthesis of this compound typically involves:

- Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to generate quinone derivatives from phenolic precursors .

- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce intermediates to amines or alcohols .

- Substitution : Electrophilic substitution with bromine (Br₂) or nitric acid (HNO₃) introduces halogen or nitro groups into the aromatic ring .

Q. Key factors influencing efficiency :

- Reaction temperature and time (e.g., reflux conditions in methanol with sulfuric acid for esterification) .

- Purification methods (e.g., recrystallization from ethanol to isolate oily products) .

Q. Table 1: Synthetic Routes for Related Compounds

| Reaction Type | Reagents | Major Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinones | |

| Reduction | LiAlH₄, NaBH₄ | Amines/Alcohols | |

| Substitution | Br₂, HNO₃ | Halogenated/Nitrated |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : Identifies proton environments in the aromatic ring and methyl groups (e.g., ¹H NMR for 2,6-dimethyl substitution patterns) .

- Mass Spectrometry (MS) : Confirms molecular weight (221.29 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O) and ether (C-O) stretches .

- Chromatography : HPLC or GC-MS for purity analysis, especially after recrystallization .

Q. Best practices :

- Use PubChem-derived InChI keys (e.g.,

DNSFMKGQWLZMOJ-NSHDSACASA-N) for cross-referencing spectral databases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Stepwise optimization :

- Temperature control : Ice baths for exothermic steps (e.g., sulfuric acid-catalyzed esterification) .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency .

- Solvent choice : Polar aprotic solvents enhance nucleophilic substitution rates .

- Case study : A 20-minute reaction in benzene with polyphosphoric acid achieved 85% yield for structurally similar acetophenones .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding biological activity?

- Assay validation : Use multiple radical scavenging assays (DPPH, H₂O₂, NO) to cross-verify antioxidant activity .

- Structural analogs : Compare activity of this compound with derivatives (e.g., chloro-substituted analogs showed higher activity in DPPH assays) .

- Dose-response studies : Establish concentration-dependent effects to rule out false positives .

Q. Table 2: Bioactivity Comparison of Phenoxy Derivatives

| Derivative | DPPH IC₅₀ (µM) | H₂O₂ Scavenging (%) | Reference |

|---|---|---|---|

| Unsubstituted | 12.3 | 78.5 | |

| Chloro-substituted | 8.9 | 85.2 |

Q. How should researchers design kinetic studies to elucidate reaction mechanisms in nucleophilic substitution reactions?

- Variable control : Monitor reaction rates under varying temperatures (10–50°C) and solvent polarities .

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis steps .

- Computational modeling : Pair experimental data with DFT calculations to identify transition states .

Q. Example protocol :

Prepare reaction mixtures with controlled equivalents of nucleophile (e.g., NaBH₄).

Withdraw aliquots at timed intervals for HPLC analysis .

Q. What advanced purification techniques are critical for isolating this compound from complex mixtures?

Q. How can structural modifications enhance the compound's stability under physiological conditions?

Q. What safety protocols are essential when handling hazardous intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.